c-Met Binding Affinity and Kinase Selectivity Comparison: Tivantinib vs. Capmatinib and Cabozantinib
Tivantinib inhibits c-Met with a Ki of 0.355 μM and demonstrates high selectivity, showing little to no activity against Ron, EGFR, InsR, PDGFRα, or FGFR1/4 [1]. In a panel of 229 kinases tested at 10 μM, Tivantinib selectively inhibited c-Met [1]. In contrast, Capmatinib (INCB28060) is an ATP-competitive c-Met inhibitor with a significantly lower IC50 of 0.13 nM but was also reported inactive against RONβ, EGFR, and HER-3 [2]. Cabozantinib, a multi-kinase inhibitor, exhibits an IC50 of 1.3 nM for c-Met but also potently inhibits VEGFR2 (IC50 = 0.035 nM), RET (5.2 nM), KIT (4.6 nM), AXL (7 nM), Tie2 (14.3 nM), and FLT3 (11.3 nM) . This stark contrast in selectivity profiles is critical for experimental design where off-target kinase inhibition may confound phenotypic readouts.
| Evidence Dimension | c-Met Binding Affinity (Ki/IC50) and Kinase Selectivity |
|---|---|
| Target Compound Data | Ki = 0.355 μM (355 nM); Selective over 229 kinases at 10 μM; Minimal Ron, EGFR, InsR, PDGFRα, FGFR1/4 activity |
| Comparator Or Baseline | Capmatinib: IC50 = 0.13 nM; Cabozantinib: c-Met IC50 = 1.3 nM, VEGFR2 IC50 = 0.035 nM, RET IC50 = 5.2 nM, KIT IC50 = 4.6 nM |
| Quantified Difference | Tivantinib Ki is ~2700-fold higher than Capmatinib IC50 and ~270-fold higher than Cabozantinib c-Met IC50; Tivantinib shows superior selectivity with only c-Met inhibition in 229-kinase panel vs. multi-kinase inhibition by Cabozantinib |
| Conditions | Cell-free kinase assays |
Why This Matters
Tivantinib's high kinase selectivity minimizes confounding off-target effects in MET pathway studies, whereas multi-kinase inhibitors like Cabozantinib introduce VEGFR2/RET/KIT-mediated variables that complicate data interpretation.
- [1] Bertin Bioreagent. Tivantinib CAT N°: 17135. c-Met Ki = 0.355 μM; selective over 229 kinases at 10 μM. View Source
- [2] Adooq. INCB28060 (Capmatinib) Datasheet. c-Met IC50 = 0.13 nM. View Source
